8-Bromo-2-tetralone
Overview
Description
8-Bromo-2-tetralone, with the chemical formula C10H9BrO and CAS registry number 117294-21-0, is a yellow crystalline solid characterized by its bromine functional group attached to a tetralone ring . This compound is known for its applications in various chemical processes and is commonly used as a building block in the synthesis of pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Bromo-2-tetralone can be synthesized through several methods. One common method involves the cyclization reaction of O-bromophenylacetic acid and 2-bromophenylacetyl chloride . Another method includes the hydroboration of 6-bromo-1-tetralone, followed by dehydration in the presence of p-toluenesulfonic acid, epoxidation with m-chloroperbenzoic acid, and epoxide ring-opening reaction with boron trifluoride-ethyl ether .
Industrial Production Methods
The industrial production of this compound typically involves the use of high-efficiency, high-yield, and low-cost methods. These methods ensure the conversion of starting materials into the desired product with high purity and stable yields .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-tetralone undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can produce 8-bromo-2-tetralol, a key intermediate for the synthesis of other compounds.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
Major products formed from these reactions include 8-bromo-2-tetralol, various ketone derivatives, and substituted tetralone compounds .
Scientific Research Applications
8-Bromo-2-tetralone is an important intermediate for the synthesis of selective 5-HT6 receptor antagonists, which have potential therapeutic effects on central nervous system disorders such as Parkinson’s disease . It is also used in the synthesis of antidepressant molecules and other pharmaceuticals . Additionally, this compound is utilized in organic synthesis and as a building block for various chemical processes .
Mechanism of Action
The mechanism of action of 8-Bromo-2-tetralone involves its interaction with specific molecular targets and pathways. For instance, it acts as an intermediate in the synthesis of selective 5-HT6 receptor antagonists, which modulate serotonin receptors in the central nervous system . This modulation can lead to therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 8-Bromo-2-tetralone include:
- 6-Bromo-2-tetralone
- 7-Bromo-2-tetralone
- 5-Methoxyl-8-bromo-2-tetralone
Uniqueness
This compound is unique due to its specific bromine substitution at the 8th position of the tetralone ring, which imparts distinct chemical properties and reactivity compared to other brominated tetralone compounds . This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds .
Properties
IUPAC Name |
8-bromo-3,4-dihydro-1H-naphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEVGLMABSFMKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399749 | |
Record name | 8-BROMO-2-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117294-21-0 | |
Record name | 8-BROMO-2-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-1,2,3,4-tetrahydronaphthalen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8-Bromo-2-tetralone in pharmaceutical research?
A: this compound serves as a crucial building block in synthesizing various ring-substituted 2-amino-1,2,3,4-tetrahydronaphthalenes. [, ] These compounds exhibit promising antagonistic activity at the 5-HT1A receptor. [, ] This receptor subtype is implicated in various neurological and psychological processes, making these compounds potentially valuable for treating conditions like sexual dysfunction, anxiety, and depression. [, ]
Q2: Can you describe the initial steps involved in using this compound to synthesize these pharmaceutical compounds?
A: One approach involves reacting this compound with optically active p-nitrofenethylamine. [] This reaction leads to the formation of a key intermediate, which can be further modified to introduce desired substituents on the tetralin ring system. [] Researchers can control the stereochemistry of the final products by employing optically active starting materials, which is crucial for optimizing their biological activity. []
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